(Z,Z)-11,13-Hexadecadienal
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Overview
Description
(Z,Z)-11,13-Hexadecadienal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of two double bonds in the Z configuration at the 11th and 13th positions of a 16-carbon chain. This compound is known for its role as a pheromone in various insect species, particularly in moths, where it is used for communication and mating purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-11,13-Hexadecadienal typically involves the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the double bonds in the desired positions. One common approach is to start with a long-chain aldehyde and perform a series of reactions to introduce the double bonds and achieve the final structure. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable methods such as catalytic hydrogenation or isomerization of precursor compounds. These methods are optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(Z,Z)-11,13-Hexadecadienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The double bonds can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Hexadecadienoic acid
Reduction: Hexadecadienol
Substitution: Halogenated hexadecadienal derivatives
Scientific Research Applications
(Z,Z)-11,13-Hexadecadienal has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: The compound is studied for its role as a pheromone in insect communication and behavior.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases or conditions.
Industry: It is used in the formulation of pheromone-based pest control products, providing an environmentally friendly alternative to traditional pesticides.
Mechanism of Action
The mechanism by which (Z,Z)-11,13-Hexadecadienal exerts its effects is primarily through its interaction with specific receptors in the olfactory system of insects. The compound binds to these receptors, triggering a cascade of molecular events that result in behavioral responses such as attraction or mating. The molecular targets include olfactory receptor neurons and associated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E,E)-11,13-Hexadecadienal: Another isomer with double bonds in the E configuration.
(Z,Z)-9,11-Hexadecadienal: A similar compound with double bonds at different positions.
(Z)-11-Hexadecenal: A related compound with only one double bond.
Uniqueness
(Z,Z)-11,13-Hexadecadienal is unique due to its specific double bond configuration, which is crucial for its biological activity as a pheromone. The precise positioning of the double bonds allows it to interact with specific receptors, making it highly selective in its action compared to other isomers or related compounds.
Properties
Molecular Formula |
C16H28O |
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Molecular Weight |
236.39 g/mol |
IUPAC Name |
hexadeca-11,13-dienal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3 |
InChI Key |
ZTJGMVSDMQAJPE-UHFFFAOYSA-N |
SMILES |
CCC=CC=CCCCCCCCCCC=O |
Canonical SMILES |
CCC=CC=CCCCCCCCCCC=O |
Origin of Product |
United States |
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